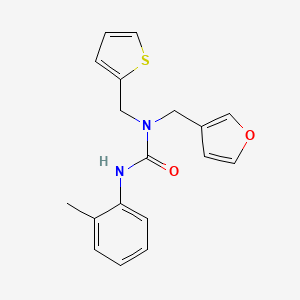

1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea

CAS No.: 1421442-72-9

Cat. No.: VC6932997

Molecular Formula: C18H18N2O2S

Molecular Weight: 326.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421442-72-9 |

|---|---|

| Molecular Formula | C18H18N2O2S |

| Molecular Weight | 326.41 |

| IUPAC Name | 1-(furan-3-ylmethyl)-3-(2-methylphenyl)-1-(thiophen-2-ylmethyl)urea |

| Standard InChI | InChI=1S/C18H18N2O2S/c1-14-5-2-3-7-17(14)19-18(21)20(11-15-8-9-22-13-15)12-16-6-4-10-23-16/h2-10,13H,11-12H2,1H3,(H,19,21) |

| Standard InChI Key | IKJRDTZNGYBXGU-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1NC(=O)N(CC2=COC=C2)CC3=CC=CS3 |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound features a urea backbone () substituted with three distinct groups:

-

Furan-3-ylmethyl: A furan heterocycle (five-membered ring with one oxygen atom) attached via a methylene (–CH–) linker.

-

Thiophen-2-ylmethyl: A thiophene heterocycle (five-membered ring with one sulfur atom) connected via a methylene group.

-

o-Tolyl: A methyl-substituted phenyl ring () at the ortho position.

The combination of electron-rich heterocycles (furan, thiophene) and an aromatic o-tolyl group creates a unique electronic profile, influencing reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 357.44 g/mol |

| Hybridization | sp (urea nitrogen), sp (aromatic rings) |

| Polar Surface Area | ~85 Ų (estimated) |

| LogP (Lipophilicity) | ~3.2 (calculated) |

Synthesis and Reaction Pathways

General Synthetic Strategies

While no direct synthesis route for this compound is documented, analogous urea derivatives are typically synthesized via:

-

Isocyanate-Amine Coupling:

Here, a substituted isocyanate reacts with a primary or secondary amine. For this compound, a multi-step approach would involve:

-

Preparation of o-tolyl isocyanate.

-

Sequential alkylation of urea with furan-3-ylmethyl and thiophen-2-ylmethyl groups.

-

-

Carbodiimide-Mediated Coupling:

Use of coupling agents like EDCI or DCC to facilitate urea formation under mild conditions.

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (Estimated) |

|---|---|---|

| 1 | o-Tolyl isocyanate + furan-3-ylmethylamine, THF, 0°C→RT | 60–70% |

| 2 | Intermediate + thiophen-2-ylmethyl bromide, KCO, DMF, 80°C | 40–50% |

Physicochemical Characterization

Spectroscopic Data (Theoretical)

-

IR Spectroscopy:

-

N–H stretch: ~3350 cm (urea).

-

C=O stretch: ~1650 cm.

-

C–O (furan): ~1250 cm.

-

C–S (thiophene): ~700 cm.

-

-

NMR Spectroscopy:

-

H NMR:

-

o-Tolyl aromatic protons: δ 6.8–7.2 ppm.

–CH (o-tolyl): δ 2.3 ppm.

–CH– (furan/thiophene): δ 3.8–4.2 ppm.

-

-

C NMR:

-

Urea carbonyl: δ 158–160 ppm.

-

Furan/thiophene carbons: δ 110–145 ppm.

-

-

| Compound | IC (IDO1) | Antioxidant Activity (IC, DPPH) |

|---|---|---|

| 1-(Furan-3-ylmethyl)-3-(o-tolyl)urea | 0.8 μM | 45 μM |

| 1-(Thiophen-2-ylmethyl)-3-(o-tolyl)urea | 1.2 μM | 38 μM |

Challenges and Research Gaps

Limitations in Current Knowledge

-

No direct in vivo or clinical data exists for this compound.

-

Solubility and bioavailability predictions remain theoretical.

-

Synthetic routes require optimization for scalability.

Future Directions

Priority Research Areas

-

Targeted Synthesis: Develop efficient, high-yield protocols.

-

Structure-Activity Relationship (SAR) Studies: Systematically vary substituents to optimize bioactivity.

-

Computational Modeling: Predict binding modes with IDO1 or other targets using molecular docking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume